molecular formula C11H16N2O6S B12594630 1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one CAS No. 647839-15-4

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B12594630
CAS No.: 647839-15-4
M. Wt: 304.32 g/mol
InChI Key: OTNLROLSTACQKH-PEBGCTIMSA-N
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Description

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural features, which include multiple hydroxyl groups and a sulfanylidenepyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring with hydroxyl and hydroxymethyl substituents.

    Introduction of the hydroxyethoxy group: This step involves the etherification of the oxolan ring with a hydroxyethoxy group.

    Formation of the sulfanylidenepyrimidinone moiety: This step involves the condensation of a suitable thiol with a pyrimidinone precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfanylidenepyrimidinone moiety can be reduced to form thiopyrimidinone derivatives.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides and carboxylates.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of thiopyrimidinone derivatives.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and sulfanylidenepyrimidinone groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one can be compared with other similar compounds, such as:

    Uridine derivatives: These compounds share the oxolan ring structure but differ in their substituents and functional groups.

    Thiopyrimidinone derivatives: These compounds share the sulfanylidenepyrimidinone moiety but differ in their ring structures and substituents.

Properties

CAS No.

647839-15-4

Molecular Formula

C11H16N2O6S

Molecular Weight

304.32 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C11H16N2O6S/c14-3-4-18-9-8(17)6(5-15)19-10(9)13-2-1-7(16)12-11(13)20/h1-2,6,8-10,14-15,17H,3-5H2,(H,12,16,20)/t6-,8-,9-,10-/m1/s1

InChI Key

OTNLROLSTACQKH-PEBGCTIMSA-N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCO

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)OCCO

Origin of Product

United States

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